Cas no 53643-07-5 (2-Naphthalenol,2,3,4,4a,5,6,7,8-octahydro-4,4a-dimethyl-6-(1-methylethenyl)-)
53643-07-5 structure
Product Name:2-Naphthalenol,2,3,4,4a,5,6,7,8-octahydro-4,4a-dimethyl-6-(1-methylethenyl)-
Numero CAS:53643-07-5
MF:C15H24O
MW:220.350464820862
CID:371682
PubChem ID:103814
Update Time:2025-04-19
2-Naphthalenol,2,3,4,4a,5,6,7,8-octahydro-4,4a-dimethyl-6-(1-methylethenyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Naphthalenol,2,3,4,4a,5,6,7,8-octahydro-4,4a-dimethyl-6-(1-methylethenyl)-
- 2,3,4,4a,5,6,7,8-octahydro-4,4a-dimethyl-6-(1-methylvinyl)-2-naphthol
- 4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-ol
- GFNWRKNVTHDNPV-UHFFFAOYSA-N
- 6-isopropenyl-4,4a-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol
- EINECS 258-681-7
- SCHEMBL8416225
- DTXSID60968415
- NS00058749
- 53643-07-5
- .beta.-Nootkatol
- CHEBI:142044
- 4,4a-dimethyl-6-(prop-1-en-2-yl)-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol
-
- Inchi: 1S/C15H24O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12,14,16H,1,5-7,9H2,2-4H3
- Chiave InChI: GFNWRKNVTHDNPV-UHFFFAOYSA-N
- Sorrisi: OC1C=C2CCC(C(=C)C)CC2(C)C(C)C1
Proprietà calcolate
- Massa esatta: 222.19848
- Massa monoisotopica: 220.182715385g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 16
- Conta legami ruotabili: 1
- Complessità: 328
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.9
- Superficie polare topologica: 20.2Ų
Proprietà sperimentali
- PSA: 20.23
2-Naphthalenol,2,3,4,4a,5,6,7,8-octahydro-4,4a-dimethyl-6-(1-methylethenyl)- Letteratura correlata
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Related Categories
- Solventi e Chimici organici Composti organici Lipidi e molecole simili ai lipidi Lipidi isoprenoidi Sesquiterpenoidi eremofilano, 8,9-secoeremofilano e furoeremofilano
- Solventi e Chimici organici Composti organici Lipidi e molecole simili ai lipidi Lipidi isoprenoidi sesquiterpeni Sesquiterpenoidi eremofilano, 8,9-secoeremofilano e furoeremofilano
53643-07-5 (2-Naphthalenol,2,3,4,4a,5,6,7,8-octahydro-4,4a-dimethyl-6-(1-methylethenyl)-) Prodotti correlati
- 1188281-99-3(2,9-Phenanthrenediol,7-[(1R)-1,2-dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-,(2R,4aR,4bS,7S,9S,10aS)-)
- 1156-92-9(4-Androstenediol)
- 19793-20-5(19-Norandrostenediol)
- 113626-76-9((8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso